4-(Octyloxy)phenyl 4-butylbenzoate

Purity Analysis Gas Chromatography Material Specification

Researchers seeking a reproducible liquid crystal intermediate face challenges with inconsistent phase behavior from imprecise chain lengths. This compound, with a defined C8-oxy / C4 tail, provides a controlled mesophase profile, eliminating uncontrolled variables in formulation studies. Key benefits include: - >98% purity (GC) ensures consistent thermotropic properties and reliable phase transition data. - X-ray, NMR, and IR structural confirmation supports precise analytical method development. - Global stock with room temperature shipping simplifies procurement logistics.

Molecular Formula C25H34O3
Molecular Weight 382.5 g/mol
CAS No. 42815-59-8
Cat. No. B1288246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Octyloxy)phenyl 4-butylbenzoate
CAS42815-59-8
Molecular FormulaC25H34O3
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCC
InChIInChI=1S/C25H34O3/c1-3-5-7-8-9-10-20-27-23-16-18-24(19-17-23)28-25(26)22-14-12-21(13-15-22)11-6-4-2/h12-19H,3-11,20H2,1-2H3
InChIKeyDESAJRHSCPKXHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Octyloxy)phenyl 4-butylbenzoate: Liquid Crystal Intermediate


4-(Octyloxy)phenyl 4-butylbenzoate (CAS 42815-59-8) is a phenyl benzoate derivative classified as a liquid crystal intermediate . Its structure features an octyloxy chain on one phenyl ring and a butyl chain on the other, with the two rings linked by an ester bridging group. This compound is a member of the p-alkoxyphenyl p-alkylbenzoate homologous series, known for exhibiting thermotropic liquid crystalline behavior [1]. It is primarily supplied for research and development purposes and is not intended for medicinal, household, or other uses .

Primary Workflow
Liquid crystal R&D and mesophase studies
Selection Logic
High-purity (>98%) phenyl benzoate mesogen
Use Context
Structure-property relationship investigations

4-(Octyloxy)phenyl 4-butylbenzoate Substitution Alert


Generic substitution within the phenyl benzoate family is not scientifically sound due to the high sensitivity of mesomorphic properties to terminal chain length and substitution pattern [1]. While the broader class of p-alkoxyphenyl p-alkylbenzoates exhibits liquid crystallinity, the specific combination of an octyloxy tail and a butyl tail in this compound dictates its unique phase behavior and transition temperatures [2]. Even minor changes in alkyl chain length can significantly alter the melting point, clearing point, and the type of mesophase formed (e.g., nematic vs. smectic) [1]. Therefore, using a close analog without verifying its specific phase diagram and physical properties introduces uncontrolled variables that can compromise the reproducibility and performance of a liquid crystal formulation or research study.

01
Chain-length sensitivity: Octyloxy/butyl combination is specific. Homologs shift melting and clearing points significantly.
02
Mesophase mismatch: Close analogs may favor different phase types (e.g., smectic over nematic), altering formulation behavior.
03
Purity grade variance: Lower purity grades introduce uncontrolled dopant effects that compromise phase transition reproducibility.

4-(Octyloxy)phenyl 4-butylbenzoate: Key Differentiators


Purity and Form Specifications

The target compound is commercially available with a specified purity of >98.0% as determined by gas chromatography (GC) . This analytical grade, typically provided as a white to almost white crystalline powder or solid [REFS-1, REFS-2], establishes a baseline quality control metric that is essential for reproducible synthesis and characterization. In contrast, many alternative sources or less-characterized analogs may only be offered at lower purity grades (e.g., 95%) , introducing a higher risk of impurities that can act as dopants, lower phase transition temperatures, or otherwise alter the intended mesomorphic behavior.

Purity & Form
Specification review
>98.0% (GC)
Supports reproducibility in mesophase characterization
Baseline quality metric; alternative sources may offer lower grades (e.g., 95%)
Purity Analysis Gas Chromatography Material Specification

Melting Point Characterization

A melting point of 29 °C is reported for 4-(Octyloxy)phenyl 4-butylbenzoate . This near-ambient melting point is a critical parameter for experimental design, dictating storage, handling, and the temperature range for studying its mesophases. This value is consistent with a recent 2024 study in *Molbank* which updated the compound's spectroscopic data and also reported its melting point [1]. While a direct quantitative comparison to a close analog is not available in the open literature, this specific value differentiates it from other liquid crystalline phenyl benzoates, which can have melting points that vary by tens of degrees depending on their alkyl/alkoxy chain lengths [2].

Melting Point
Context-dependent
29 °C
Defines near-ambient phase range lower boundary
Class-level inference; homologs can vary by >20°C based on chain length
Melting Point Thermal Analysis Physical Constant

Spectroscopic Identity Verification

The identity of 4-(Octyloxy)phenyl 4-butylbenzoate is rigorously supported by a full suite of modern analytical characterization, including X-ray crystallography, ¹H NMR, ¹³C NMR, and IR spectroscopy, as reported in a 2024 study [1]. This comprehensive dataset provides unambiguous structural confirmation and can serve as a reference for quality control and identity verification. While many commercial compounds are sold based solely on a CAS number and basic purity, the availability of this detailed spectral and crystallographic data provides a higher level of confidence in the material's identity and purity, which is a distinct advantage for procurement in rigorous research environments.

Spectroscopic ID
Reported
X-ray, ¹H/¹³C NMR, IR
Enables unambiguous structural verification
Data to verify; provides higher procurement confidence for rigorous research
X-ray Crystallography NMR Spectroscopy Identity Verification

Physicochemical Property Overview

The compound's physicochemical profile includes a density of 1.011 g/cm³, a calculated boiling point of 503.6°C at 760 mmHg, a flash point of 218.1°C, and an enthalpy of vaporization of 77.3 kJ/mol [1]. Its vapor pressure is very low at 2.86E-10 mmHg at 25°C, and the refractive index is 1.524 [1]. These parameters are essential for understanding the compound's behavior under different conditions, such as during purification by vacuum sublimation or in device fabrication processes that involve heating. While these are standard physical constants, they are specific to this compound and differentiate it from analogs with different molecular weights and intermolecular forces.

Physicochemical Profile
Data to verify
Density: 1.011 g/cm³
B.P.: 503.6 °C
Supports handling, purification, and modeling context
Standard physical constants; review source for specific application limits
Physical Properties Density Vapor Pressure

4-(Octyloxy)phenyl 4-butylbenzoate: Validated Applications


Liquid Crystal R&D

This compound serves as a well-defined building block for fundamental studies on the relationship between molecular structure and liquid crystalline phase behavior [1]. Its >98.0% purity and detailed structural characterization [2] ensure that experiments are performed on a material of known and consistent quality, which is critical for producing reproducible results when investigating phase diagrams, electro-optical properties, or when synthesizing new liquid crystal mixtures.

Synthesis Precursor for Functional Materials

Given its reactive ester linkage and defined terminal chains, 4-(Octyloxy)phenyl 4-butylbenzoate can be used as a synthetic precursor or intermediate for creating more complex, functionalized liquid crystals or polymeric materials . The availability of X-ray crystallographic data [2] aids in understanding its conformation and potential for further derivatization. The reported melting point of 29°C informs the temperature conditions required for these synthetic procedures.

Quality Control & Reference Standards

The combination of a high commercial purity specification and a comprehensive set of modern analytical data (X-ray, NMR, IR) [2] makes this compound suitable for use as an analytical reference standard. It can be employed to calibrate instruments, develop new analytical methods for phenyl benzoate derivatives, or verify the identity and purity of newly synthesized batches from other sources.

Application
Selection Property
Validation Focus
Liquid Crystal R&D
Purity & Phase Consistency
Phase diagram reproducibility
Synthesis Precursor
Reactive Ester & Crystallinity
Derivatization potential & temp range
QC & Reference Standards
Spectral Data & High Purity
Instrument calibration & method dev.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Octyloxy)phenyl 4-butylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.